Cas no 83004-10-8 (2-Bromo-6-(bromomethyl)pyridine)

2-Bromo-6-(bromomethyl)pyridine structure
83004-10-8 structure
商品名:2-Bromo-6-(bromomethyl)pyridine
CAS番号:83004-10-8
MF:C6H5Br2N
メガワット:250.918599843979
MDL:MFCD07368202
CID:720137
PubChem ID:12954796

2-Bromo-6-(bromomethyl)pyridine 化学的及び物理的性質

名前と識別子

    • 2-Bromo-6-(bromomethyl)pyridine
    • 2-bromo-6-bromomethyl-pyridine
    • Pyridine,2-bromo-6-(bromomethyl)-
    • 6-Bromo-2-bromomethylpyridine
    • 2-Bromo-6-(bromomethyl)pyridine (ACI)
    • 2-Bromo-6-bromomethylpyridine
    • SS-3030
    • CS-W005793
    • LSRDTCMNGSMEEI-UHFFFAOYSA-N
    • EN300-86078
    • 2-Bromo-6-bromomethyl-pyridin
    • J-508424
    • 6-bromo-2-(bromomethyl)pyridine
    • AC-14983
    • SCHEMBL506617
    • 2-(bromomethy l)-6-bromopyridine
    • Pyridine, 2-bromo-6-(bromomethyl)-
    • DB-027624
    • 83004-10-8
    • DTXSID50513837
    • SB38911
    • AKOS005073879
    • MFCD07368202
    • SY022087
    • MDL: MFCD07368202
    • インチ: 1S/C6H5Br2N/c7-4-5-2-1-3-6(8)9-5/h1-3H,4H2
    • InChIKey: LSRDTCMNGSMEEI-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC=C(CBr)N=1

計算された属性

  • せいみつぶんしりょう: 248.87900
  • どういたいしつりょう: 248.87887g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 87.1
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 12.9Ų

じっけんとくせい

  • 密度みつど: 1.955
  • ゆうかいてん: 82-85°C
  • ふってん: 275 ºC
  • フラッシュポイント: 120 ºC
  • PSA: 12.89000
  • LogP: 2.73900

2-Bromo-6-(bromomethyl)pyridine セキュリティ情報

2-Bromo-6-(bromomethyl)pyridine 税関データ

  • 税関コード:2933399090
  • 税関データ:

    中国税関番号:

    2933399090

    概要:

    2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-Bromo-6-(bromomethyl)pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1063448-25g
2-Bromo-6-(bromomethyl)pyridine
83004-10-8 97%
25g
¥3992.00 2024-07-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
054203-5g
2-Bromo-6-(bromomethyl)pyridine
83004-10-8 95+%
5g
4486.0CNY 2021-07-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B55450-100mg
2-Bromo-6-(bromomethyl)pyridine
83004-10-8 95%
100mg
¥101.0 2022-04-28
eNovation Chemicals LLC
K11561-10g
2-bromo-6-(bromomethyl)pyridine
83004-10-8 97%
10g
$395 2024-05-23
Enamine
EN300-86078-0.5g
2-bromo-6-(bromomethyl)pyridine
83004-10-8 95%
0.5g
$22.0 2024-05-21
Apollo Scientific
OR303708-1g
2-Bromo-6-(bromomethyl)pyridine
83004-10-8 98%
1g
£24.00 2025-03-21
Fluorochem
092513-10g
2-Bromo-6-(bromomethyl)pyridine
83004-10-8 95%
10g
£398.00 2022-03-01
ChemScence
CS-W005793-10g
2-Bromo-6-(bromomethyl)pyridine
83004-10-8 98.98%
10g
$418.0 2022-04-26
Enamine
EN300-86078-0.1g
2-bromo-6-(bromomethyl)pyridine
83004-10-8 95%
0.1g
$19.0 2024-05-21
Chemenu
CM120679-5g
2-Bromo-6-(bromomethyl)pyridine
83004-10-8 98%
5g
$281 2021-08-06

2-Bromo-6-(bromomethyl)pyridine 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Ethyl chloroformate Solvents: Tetrahydrofuran ;  0 °C
1.2 Reagents: Sodium borohydride Solvents: Water
2.1 Reagents: Phosphorus tribromide Solvents: Dichloromethane ;  0 °C → rt
リファレンス
Novel bisphosphonate inhibitors of the human farnesyl pyrophosphate synthase
De Schutter, Joris W.; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(19), 5781-5786

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  < -70 °C; 15 min, < -70 °C
1.2 Solvents: Dimethylformamide ;  30 s, < -70 °C; 15 min, -78 °C
1.3 Reagents: Acetic acid ,  Sodium borohydride ;  -78 °C → rt
1.4 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Reagents: Hydrogen bromide Solvents: Water ;  12 h, reflux
2.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
リファレンス
Iron complexes of new hydrophobic derivatives of tris(2-pyridylmethyl)amine: synthesis, characterization, and catalysis of alkane oxygenation by H2O2
Guisado-Barrios, Gregorio; et al, Journal of Coordination Chemistry, 2010, 63(14-16), 2642-2658

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Calcium chloride ,  Sodium borohydride Solvents: Ethanol ;  3 h, 0 °C
2.1 Reagents: Carbon tetrabromide ,  Potassium carbonate ,  Triphenylphosphine Solvents: Dichloromethane ;  0 °C; overnight, 0 °C → rt
リファレンス
Library Synthesis, Screening, and Discovery of Modified Zinc(II)-Bis(dipicolylamine) Probe for Enhanced Molecular Imaging of Cell Death
Plaunt, Adam J.; et al, Bioconjugate Chemistry, 2014, 25(4), 724-737

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Phosphorus tribromide Solvents: Dichloromethane ;  0 °C → rt
リファレンス
Novel bisphosphonate inhibitors of the human farnesyl pyrophosphate synthase
De Schutter, Joris W.; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(19), 5781-5786

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Bromine Solvents: Benzene ,  Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
リファレンス
Alternative approach to the free radical bromination of oligopyridine benzylic-methyl group
Bedel, Sebastien; et al, Tetrahedron Letters, 2002, 43(9), 1697-1700

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Dichloromethane ,  Water ;  5 - 6 h, rt
リファレンス
Ruthenium complexes bearing N-heterocyclic carbene based CNC and CNĈH2C' pincer ligands: Photophysics, electrochemistry, and solar energy conversion
Jain, Nimisha; et al, Journal of Organometallic Chemistry, 2022, 959,

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Hydrogen bromide Solvents: Water ;  4 h, rt → 120 °C; cooled
1.2 Reagents: Sodium bicarbonate ;  pH 5 - 6
リファレンス
Solid State and Solution Characterization of Chiral, Conformationally Mobile Tripodal Ligands
Canary, James W.; et al, Inorganic Chemistry, 1998, 37(24), 6255-6262

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Bromine ,  Hydrogen bromide Solvents: Water ;  -20 °C
1.2 Reagents: Sodium nitrite ;  0 °C
2.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Dichloromethane ,  Water ;  reflux
リファレンス
Catalytic etherification of N-protected tris(hydroxymethyl)aminomethane for the synthesis of ligands with C3 symmetry
Weibel, Nicolas; et al, Tetrahedron Letters, 2006, 47(11), 1793-1796

ごうせいかいろ 9

はんのうじょうけん
リファレンス
A new ligand containing a pyridine, a 2,2'-bipyridine and a carboxylate moiety and its lanthanide polymeric complexes: Synthesis, characterization and photophysical studies
Bejan, Claudia C. C.; et al, Inorganic Chemistry Communications, 2006, 9(5), 464-468

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Benzene ;  24 h, 90 °C
リファレンス
Optimization of 2-aminothiazole derivatives as CCR4 antagonists
Wang, Xuemei; et al, Bioorganic & Medicinal Chemistry Letters, 2006, 16(10), 2800-2803

2-Bromo-6-(bromomethyl)pyridine Raw materials

2-Bromo-6-(bromomethyl)pyridine Preparation Products

2-Bromo-6-(bromomethyl)pyridine 関連文献

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:83004-10-8)2-Bromo-6-(bromomethyl)pyridine
A847983
清らかである:99%/99%
はかる:10g/25g
価格 ($):182.0/386.0